Acipimox

Description

Properties

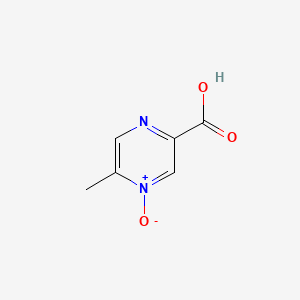

IUPAC Name |

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046202 | |

| Record name | Acipimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51037-30-0 | |

| Record name | Acipimox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acipimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACIPIMOX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acipimox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acipimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIPIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acipimox's Role in the Inhibition of Lipolysis in Adipocytes: A Technical Guide

Executive Summary: Acipimox, a nicotinic acid analogue, is a potent inhibitor of lipolysis in adipose tissue. Its primary mechanism of action involves the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G-protein coupled receptor. This activation initiates a signaling cascade that ultimately suppresses the activity of key lipolytic enzymes, leading to a significant reduction in the release of free fatty acids (FFAs) and glycerol from adipocytes. This technical guide provides an in-depth exploration of the molecular pathways, quantitative effects, and key experimental methodologies used to study this compound's antilipolytic action, tailored for researchers and drug development professionals.

Introduction

Lipolysis, the metabolic process of breaking down triglycerides stored in adipocytes into glycerol and free fatty acids, is a critical pathway for maintaining energy homeostasis. However, dysregulated and excessive lipolysis is a hallmark of metabolic diseases such as obesity and type 2 diabetes, contributing to elevated circulating FFAs, insulin resistance, and dyslipidemia.[1][2] this compound (5-methylpyrazinecarboxylic acid 4-oxide) is a lipid-lowering agent that effectively counters this by directly targeting and inhibiting lipolysis within adipocytes.[3][4] Understanding its precise mechanism is crucial for leveraging its therapeutic potential and developing novel treatments for metabolic disorders.

Core Mechanism: The HCA2 Signaling Pathway

The antilipolytic effect of this compound is mediated through a well-defined signaling pathway initiated at the adipocyte cell membrane.[5] The drug acts as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[6][7][8]

The key steps in this pathway are as follows:

-

Receptor Binding and G-protein Activation: this compound binds to and activates the HCA2 receptor, which is coupled to an inhibitory G-protein (Gαi).[8][9]

-

Adenylyl Cyclase Inhibition: Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[7][9][10]

-

Reduction of Intracellular cAMP: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP concentrations.[1][5]

-

PKA Inactivation: cAMP is a critical second messenger that activates cAMP-dependent Protein Kinase A (PKA). Reduced cAMP levels lead to a subsequent decrease in PKA activity.[1][5]

-

Suppression of HSL Activity: PKA's primary role in lipolysis is to phosphorylate and activate Hormone-Sensitive Lipase (HSL), a rate-limiting enzyme in the hydrolysis of triglycerides.[1][3] The this compound-induced reduction in PKA activity prevents the phosphorylation of HSL at key serine residues (e.g., Ser660), thus inhibiting its enzymatic activity.[1] This leads to HSL being redistributed from the lipid droplet back to the cytosol.[5]

-

Reduced Lipolysis: The inhibition of HSL, and to some extent a reduction in the total protein levels of both HSL and Adipose Triglyceride Lipase (ATGL), culminates in the suppression of triglyceride breakdown and a marked decrease in the release of FFAs and glycerol into circulation.[1]

Quantitative Effects of this compound on Lipolysis

The antilipolytic efficacy of this compound has been quantified in numerous in vitro, in vivo, and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Isolated Rat Adipocytes

| Parameter | Condition | This compound Concentration | Result | Significance | Citation |

|---|---|---|---|---|---|

| Lipolytic Rate | Stimulated with Adenosine Deaminase | 10 µmol/L | Reached near-basal value | - | [5] |

| Lipolytic Rate | Stimulated with Isoproterenol | 100 µmol/L | Significant decrease | p < 0.05 | [5] |

| PKA Activity Ratio | Stimulated | ≥ 0.5 µmol/L | Significant reduction | p < 0.05 | [5] |

| Lipolytic Rate | Stimulated | ≥ 10 µmol/L | Significant reduction | p < 0.05 |[5] |

Table 2: In Vivo Effects of this compound in a Murine Model of Thermal Injury (7 Days Post-Burn)

| Parameter | Control Group (Burn) | This compound Group (Burn) | Result | Significance | Citation |

|---|---|---|---|---|---|

| Total HSL Protein (iWAT) | 1.101 (arbitrary units) | 0.4574 (arbitrary units) | 58% Decrease | p < 0.01 | [1] |

| Total ATGL Protein (iWAT) | 1.765 (arbitrary units) | 1.202 (arbitrary units) | 32% Decrease | p < 0.05 | [1] |

| Phosphorylated HSL (Ser660) | 3.125 (arbitrary units) | 0.5639 (arbitrary units) | 82% Decrease | p < 0.001 | [1] |

| Plasma FFA Concentration | 904.7 µmol/L | 289.1 µmol/L | 68% Decrease | p < 0.001 | [1] |

| Plasma Glycerol Concentration | 59.69 mg/L | 38.32 mg/L | 36% Decrease | p = 0.052 |[1] |

Table 3: Effects of this compound in Human Clinical Trials

| Population | This compound Dose | Parameter | Placebo/Control | This compound | Significance | Citation |

|---|---|---|---|---|---|---|

| Type IV Hyperlipoproteinemia | 750 mg/day | Plasma Triglycerides | 777 ± 224 mg/dL | 434 ± 60 mg/dL | p < 0.01 | [11] |

| Metabolic Syndrome | 250 mg q6h (7 days) | Plasma FFA | Elevated | Near-normal levels | p = 0.01 | [12] |

| Overweight Subjects | 250 mg (single dose) | GLP-1 AUC (OGTT) | 1,973 ± 375 pmol/L·min | 4,119 ± 607 pmol/L·min | p = 0.004 |[6] |

Key Experimental Protocols

Investigating the effects of this compound requires robust methodologies to measure lipolysis and analyze the associated signaling components.

Ex Vivo Adipose Tissue Lipolysis Assay

This protocol provides a method for measuring the rate of lipolysis in adipose tissue explants, adapted from established procedures.[13][14][15]

Objective: To quantify the rate of glycerol and FFA release from adipose tissue explants under basal, stimulated, and this compound-inhibited conditions.

Materials and Reagents:

-

Freshly excised adipose tissue (e.g., murine gonadal fat pad, human subcutaneous biopsy).

-

Dulbecco's Modified Eagle's Medium (DMEM), without phenol red.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Lipolytic stimulator (e.g., Isoproterenol, a non-selective β-adrenergic agonist).

-

This compound stock solution.

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Commercial colorimetric assay kits for glycerol and non-esterified fatty acids (NEFA/FFA).

-

48-well and 96-well plates.

Methodology:

-

Preparation of Media: Prepare a 5% BSA-DMEM medium by dissolving BSA in DMEM. Prepare working concentrations of control (vehicle), stimulation (e.g., 1 µM Isoproterenol), and treatment (e.g., 1 µM Isoproterenol + 100 µM this compound) media. Warm all media to 37°C before use.

-

Tissue Preparation: Place freshly collected adipose tissue in room temperature DMEM. Mince the tissue into small, uniform chunks (~5-8 mg each).

-

Incubation Setup: In a 48-well plate, add 400 µL of the appropriate medium (control, stimulated, or treatment) to each well. Add 25-30 mg of minced adipose tissue to each well. Ensure multiple replicates for each condition.

-

Incubation: Place the plate in a 37°C incubator with 5% CO₂ for up to 4 hours.

-

Serial Sampling: At designated time points (e.g., 0, 1, 2, 3, and 4 hours), carefully collect a 100 µL aliquot of the medium from each well and transfer it to a 96-well collection plate. Immediately add 100 µL of fresh, pre-warmed medium of the same type back to the assay well to maintain volume.

-

Sample Analysis: Once the time course is complete, analyze the collected media samples for glycerol and FFA concentrations using commercial colorimetric assay kits according to the manufacturer's instructions.

-

Data Analysis: For each well, plot the cumulative glycerol and FFA release over time. The rate of lipolysis is determined from the slope of the linear portion of this curve, normalized to the initial tissue weight.

Western Blotting for Lipolytic Enzyme Analysis

Objective: To determine the relative protein levels of total HSL, total ATGL, and phosphorylated HSL (p-HSL) in adipocytes or adipose tissue following treatment.[1]

Methodology:

-

Sample Preparation: Homogenize adipose tissue or lyse adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., rabbit anti-HSL, rabbit anti-p-HSL Ser660, rabbit anti-ATGL) and a loading control (e.g., mouse anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

-

Detection and Analysis: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. Quantify band intensities using densitometry software and normalize the target protein signals to the loading control.

Conclusion and Future Directions

This compound is a powerful antilipolytic agent that acts through the HCA2 receptor to suppress the cAMP-PKA signaling axis, thereby inhibiting HSL-mediated breakdown of triglycerides in adipocytes.[5] The quantitative data robustly support its efficacy in reducing FFA release both in vitro and in vivo. The methodologies detailed herein provide a framework for further investigation into its effects and the development of related therapeutic agents.

Future research should focus on the long-term effects of sustained HSL inhibition on adipocyte biology, including potential impacts on adipogenesis, mitochondrial function, and the secretion of other adipokines. Furthermore, exploring the therapeutic synergy of this compound with other metabolic drugs could open new avenues for the comprehensive management of metabolic syndrome and type 2 diabetes.

References

- 1. INHIBITION OF LIPOLYSIS WITH this compound ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Effects of Long-Term Reduction in Free Fatty Acids With this compound in Obesity: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Inhibition of lipolysis by nicotinic acid and by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of anti-lipolytic action of this compound in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lipolysis inhibitor this compound reverses the cardiac phenotype induced by electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound on serum lipids, lipoproteins and lipolytic enzymes in hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of this compound Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

- 14. Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants [bio-protocol.org]

- 15. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [app.jove.com]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Acipimox with the GPR109A Receptor

For Immediate Release

This technical guide provides an in-depth exploration of the binding affinity and functional activity of Acipimox at the G-protein coupled receptor 109A (GPR109A). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of this critical drug-receptor interaction.

Core Data Summary: Binding Affinity of this compound to GPR109A

The interaction of this compound with the GPR109A receptor has been characterized primarily through functional assays that measure the downstream consequences of receptor activation, such as the inhibition of cyclic adenosine monophosphate (cAMP) production. The half-maximal effective concentration (EC50) is a key parameter derived from these studies, indicating the concentration of this compound required to elicit 50% of the maximum biological response.

| Ligand | Assay Type | Parameter | Value (µM) | Cell Line | Reference |

| This compound | cAMP Inhibition Assay | EC50 | ~10 | CHO-K1 | [1] |

| This compound | GαoA Dissociation Assay (NanoBiT) | EC50 | ~1 | HEK293T | [1] |

| This compound | GαoB Dissociation Assay (NanoBiT) | EC50 | ~1 | HEK293T | [1] |

Note: The EC50 values are approximated from graphical representations in the cited literature and serve as a strong indicator of this compound's potency at the GPR109A receptor.

GPR109A Signaling Pathway

The GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a member of the Gi/Go family of G-protein coupled receptors. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cAMP. This mechanism is central to the therapeutic effects of this compound, particularly its anti-lipolytic action in adipocytes.

Caption: GPR109A signaling cascade upon this compound binding.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GPR109A receptor.

Materials:

-

Membrane preparation from cells expressing GPR109A

-

Radiolabeled ligand (e.g., [³H]-Nicotinic Acid)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Membrane preparation containing GPR109A

-

Varying concentrations of unlabeled this compound

-

Fixed concentration of the radiolabeled ligand

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of GPR109A activation by this compound, which is the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cAMP levels.

Materials:

-

Cells stably expressing GPR109A (e.g., CHO-K1 or HEK293)

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™ cAMP Assay)

-

Cell culture medium and reagents

-

Lysis buffer (if required by the kit)

-

Plate reader capable of detecting the signal from the chosen kit

Procedure:

-

Cell Culture: Plate the GPR109A-expressing cells in a 96-well plate and grow to the desired confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specific duration.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This step is performed in the continued presence of this compound.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.

-

cAMP Detection: Add the detection reagents from the cAMP kit to the cell lysates.

-

Incubation: Incubate the plate as per the kit's instructions to allow for the detection reaction to occur.

-

Signal Measurement: Read the plate using a plate reader appropriate for the detection technology (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: The signal will be inversely proportional to the amount of cAMP in the well. Plot the signal against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for a cAMP inhibition functional assay.

References

Beyond Lipolysis: An In-depth Technical Guide to the Cellular and Molecular Targets of Acipimox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid derivative, is well-established as a potent anti-lipolytic agent, primarily utilized for the management of hypertriglyceridemia. Its canonical mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A) on adipocytes, leading to the inhibition of hormone-sensitive lipase and a subsequent reduction in circulating free fatty acids (FFAs). However, a growing body of evidence reveals that the molecular footprint of this compound extends far beyond the adipocyte, implicating a range of cellular and molecular targets that are independent of its effects on lipolysis. This technical guide synthesizes the current understanding of these non-lipolytic mechanisms, providing a comprehensive overview of this compound's engagement with pathways governing inflammation, cellular stress, and metabolism. We delve into its direct enzymatic inhibition, modulation of critical signaling nodes like the p53 pathway, and its influence on immune cell phenotypes. This document aims to serve as a critical resource for researchers and drug development professionals exploring the broader therapeutic potential of this compound and related compounds.

GPR109A-Mediated Anti-inflammatory and Immune Modulatory Effects

While GPR109A is the primary target for this compound's anti-lipolytic action, this receptor is also expressed on various immune cells, including macrophages. Activation of GPR109A in these cells can trigger potent anti-inflammatory responses.

Modulation of Macrophage Phenotype

Recent studies indicate that this compound can influence macrophage polarization, a key process in the inflammatory response. In a preclinical model of thermal injury, this compound administration was shown to alter the macrophage profile in white adipose tissue (WAT).

-

Key Findings:

-

This compound treatment decreased the recruitment of F4/80 positive macrophages to the site of inflammation.

-

It promoted a shift from an anti-inflammatory M2 phenotype towards a more pro-inflammatory state, as indicated by an increase in TLR4 positive macrophages.

-

This suggests that in specific contexts, such as severe stress and tissue injury, this compound may modulate the inflammatory environment by directly influencing the state of infiltrating immune cells.

Signaling Pathways in Immune Cells

The anti-inflammatory effects of GPR109A activation are thought to be mediated through the inhibition of the Akt/mTOR signaling pathway. While this has been primarily demonstrated with nicotinic acid, the shared receptor suggests a similar mechanism for this compound. Activation of the Gi-coupled GPR109A receptor leads to a decrease in intracellular cAMP, which can have widespread effects on cellular signaling.

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Clinical Evidence on Systemic Inflammation

Despite the preclinical evidence for anti-inflammatory effects, a randomized, double-blind, crossover trial in individuals with metabolic syndrome did not find a change in systemic inflammatory markers after seven days of this compound treatment.

| Marker | Treatment Group | Change from Baseline | p-value |

| hsCRP (mg/L) | This compound | No significant change | >0.05 |

| TNFR2 (pg/mL) | This compound | No significant change | >0.05 |

| MPO (ng/mL) | This compound | No significant change | >0.05 |

| Table 1: Effect of this compound on Plasma Markers of Inflammation. |

This discrepancy suggests that the anti-inflammatory actions of this compound may be tissue-specific or dependent on the underlying pathological state.

Modulation of the p53 Pathway and DNA Damage Response

A compelling non-lipolytic action of this compound is its ability to modulate the cellular response to DNA damage, particularly through the p53 pathway.

Gene Expression and p53 Phosphorylation

In a murine model of e-cigarette-induced cardiac dysfunction, this compound was found to reverse several pathological changes at the molecular level.

-

Key Findings:

-

RNA-Seq analysis revealed that this compound normalized changes in gene expression within the G2/M DNA damage checkpoint pathway.

-

This compound suppressed the nuclear localization of phosphorylated p53 (phospho-p53), a key event in the activation of the DNA damage response.

-

It also reduced the number of apurinic/apyrimidinic (AP) sites, a marker of oxidative DNA damage.

-

These findings point to a role for this compound in mitigating cellular stress and protecting genomic integrity, independent of its metabolic effects.

Acipimox's Impact on Adipose-Liver Free Fatty Acid Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, effectively modulates the flux of free fatty acids (FFAs) from adipose tissue to the liver by acting as a potent anti-lipolytic agent. Its primary mechanism involves the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes. This activation initiates a signaling cascade that ultimately inhibits hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. The subsequent reduction in FFA release from adipose tissue leads to a decreased FFA supply to the liver, thereby impacting hepatic lipid metabolism, including a reduction in triglyceride synthesis and accumulation. This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative outcomes of this compound's action on the adipose-liver axis.

Core Mechanism of Action: Inhibition of Adipose Tissue Lipolysis

This compound exerts its primary effect on adipose tissue, the body's main reservoir of stored energy in the form of triglycerides. By reducing the rate of lipolysis—the breakdown of these triglycerides into FFAs and glycerol—this compound curtails the release of FFAs into the bloodstream.[1]

The molecular cascade is initiated by the binding of this compound to the GPR109A receptor on the surface of adipocytes.[2][3][4] This receptor is coupled to an inhibitory G-protein (Gi).[5] Activation of the GPR109A receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).[6] PKA is responsible for phosphorylating and thereby activating hormone-sensitive lipase (HSL).[1][6] Consequently, the inhibition of PKA results in reduced HSL activity, leading to a significant decrease in the hydrolysis of triglycerides and the subsequent release of FFAs from adipose tissue.[1][6][7]

dot

Caption: Signaling pathway of this compound in an adipocyte.

Impact on Hepatic Free Fatty Acid Uptake and Metabolism

The liver is a primary destination for circulating FFAs released from adipose tissue. These FFAs serve as substrates for various metabolic processes, including triglyceride synthesis and VLDL (very-low-density lipoprotein) production.[1] By reducing the systemic availability of FFAs, this compound indirectly modulates hepatic lipid metabolism.[8]

A lower influx of FFAs to the liver results in a decreased substrate pool for the synthesis of triglycerides.[1][8] This leads to a reduction in the production and secretion of VLDL, a major carrier of triglycerides in the blood.[9] Consequently, this compound administration is associated with a decrease in plasma triglyceride levels.[2][10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on FFA levels and hepatic triglycerides from various studies.

Table 1: Effect of this compound on Plasma Free Fatty Acid (FFA) Concentrations

| Study Population | This compound Dosage | Duration of Treatment | % Reduction in Fasting FFAs | Citation(s) |

| Obese diabetic and nondiabetic subjects | 250 mg (overnight) | 1 night | 60-70% | [11] |

| Hypertriglyceridemic rhesus monkeys | 8 mg/kg (single dose) | 4 hours post-dose | ~34% | [2] |

| Burn-injured mice | Not specified (daily) | 7 days | ~68% | [6][7] |

| Individuals with metabolic syndrome | 250 mg (every 6 hours) | 7 days | Significant reduction (P=0.01) | [12] |

Table 2: Effect of this compound on Liver Triglyceride Content

| Study Population | This compound Dosage | Duration of Treatment | Outcome | Citation(s) |

| Burn-injured mice | Not specified (daily) | 7 days | Decreased liver triglyceride content (118.4 mg/dL vs. 247.2 mg/dL in untreated) | [6] |

| Rats | Not specified | Not specified | Substantially reduced flux of triglycerides from the liver to the plasma | [8] |

Experimental Protocols

The investigation of this compound's effects on FFA flux and liver metabolism typically involves a combination of in vivo and in vitro experimental designs.

In Vivo Assessment of FFA Flux and Lipolysis

A common approach to studying the in vivo effects of this compound involves the administration of the drug to human subjects or animal models, followed by the measurement of key metabolic parameters.

-

Euglycemic-Hyperinsulinemic Clamp: This technique is often employed to assess insulin sensitivity and glucose metabolism. In the context of this compound studies, it can be used to measure insulin-stimulated glucose uptake and how it is affected by the reduction in plasma FFAs.[11]

-

Microdialysis: This minimally invasive technique can be used to directly measure the concentration of glycerol (a byproduct of lipolysis) in the interstitial fluid of subcutaneous adipose tissue, providing a direct index of the rate of lipolysis.[3]

-

Blood Sampling and Analysis: Serial blood samples are collected to measure plasma concentrations of FFAs, glycerol, triglycerides, glucose, and insulin at baseline and following this compound administration.[2][11]

Measurement of Liver Fat Content

Several non-invasive and invasive methods are used to quantify hepatic fat content.

-

Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI): These imaging techniques are considered the gold standard for non-invasively quantifying intrahepatocellular lipid content.[13][14]

-

Computed Tomography (CT): CT scans can also be used to assess liver fat by measuring the attenuation of the liver parenchyma.[13]

-

Liver Biopsy: While invasive, a liver biopsy allows for the direct histological assessment of fat accumulation in liver tissue.[13]

-

Biochemical Analysis: In animal studies, liver tissue can be excised and homogenized to directly measure triglyceride content through biochemical assays.[6]

dot

Caption: A typical experimental workflow for an this compound study.

Conclusion

This compound effectively reduces the flux of free fatty acids from adipose tissue to the liver through the GPR109A-mediated inhibition of hormone-sensitive lipase. This mechanism leads to a decrease in circulating FFA levels and a subsequent reduction in hepatic triglyceride synthesis. The well-defined mechanism of action and quantifiable effects make this compound a valuable tool for research into lipid metabolism and a potential therapeutic agent for conditions characterized by elevated FFA flux and hepatic steatosis. Further research, employing the detailed experimental protocols outlined in this guide, will continue to elucidate the full therapeutic potential of this compound and similar compounds in metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on the metabolism of free fatty acids and very low lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the lipolysis rate in subcutaneous adipose tissue of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INHIBITION OF LIPOLYSIS WITH this compound ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lipolysis With this compound Attenuates Postburn White Adipose Tissue Browning and Hepatic Fat Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound on triacylglycerol metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Reduced triglyceridemia and increased high density lipoprotein cholesterol levels after treatment with this compound, a new inhibitor of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of this compound Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Non-invasive means of measuring hepatic fat content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Basis of Acipimox's Antilipolytic Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the antilipolytic effects of Acipimox. It details the drug's interaction with its molecular target, the subsequent intracellular signaling cascade, and the physiological outcomes. The content is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action

This compound, a derivative of nicotinic acid, exerts its primary therapeutic effect as a lipid-lowering agent by directly inhibiting lipolysis in adipose tissue.[1] This action is mediated through its function as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adipocytes.[2][3][4]

Upon binding, this compound activates HCA2, which couples to an inhibitory G-protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.[5][6] The suppression of adenylyl cyclase activity results in a significant reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7]

In the lipolytic pathway, cAMP acts as a crucial second messenger that activates cAMP-dependent Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates Hormone-Sensitive Lipase (HSL) and other lipolytic enzymes like Adipose Triglyceride Lipase (ATGL).[4][8] By decreasing cAMP levels, this compound effectively reduces PKA activity, leading to decreased phosphorylation and activation of HSL.[7][8] This prevents the translocation of HSL from the cytosol to the surface of lipid droplets, thereby inhibiting the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[7] The net result is a marked decrease in the release of FFAs from adipose tissue into the bloodstream.[1][2]

Structural Basis of this compound-HCA2 Interaction

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the interaction between this compound and the HCA2 receptor. This compound binds to an orthosteric pocket located within the transmembrane helices of the receptor.[9][10]

The binding is stabilized by a series of specific interactions with key amino acid residues:

-

Ionic and Hydrogen Bonds: The carboxylate group of this compound forms critical hydrogen bonds with residues such as R111 (on transmembrane helix 3) and Y284 (on transmembrane helix 7).[11] Another important hydrogen bond is formed with S179 , located in the second extracellular loop (ECL2).[11]

-

Hydrophobic and Aromatic Interactions: The pyrazine ring of this compound is nestled within a hydrophobic pocket lined by aromatic and hydrophobic residues, including F180 , F277 , L104 , and L107 .[10] These interactions are crucial for the stable positioning and high-affinity binding of the ligand.

The engagement of these residues by this compound induces a conformational change in the HCA2 receptor, facilitating its coupling to and activation of the Gαi protein, thereby initiating the downstream antilipolytic signaling cascade.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound's Antilipolytic Action

Caption: this compound binds to HCA2, initiating a Gαi-mediated inhibition of adenylyl cyclase, which reduces cAMP and PKA activity, ultimately suppressing HSL-mediated lipolysis.

Experimental Workflow: In Vitro Adipocyte Lipolysis Assay

Caption: A typical experimental workflow for quantifying the antilipolytic effect of this compound on isolated adipocytes by measuring FFA or glycerol release.

Quantitative Data Summary

The potency of this compound has been characterized in various assays. The following tables summarize key quantitative data.

Table 1: Potency in Cellular and Biochemical Assays

| Parameter | Assay System | Value | Reference |

|---|---|---|---|

| Adenylyl Cyclase Inhibition | Hamster Adipocyte Ghosts | Half-maximal inhibition at ~10 µmol/L | [5] |

| Lipolysis Inhibition | Isolated Rat Adipocytes | Near-basal lipolysis at 10 µmol/L | [7] |

| PKA Activity Inhibition | Isolated Rat Adipocytes | Significant reduction at ≥ 0.5 µmol/L |[7] |

Table 2: Comparative Potency of HCA2 Receptor Agonists

| Compound | Potency Rank (Adenylyl Cyclase Inhibition) | Notes | Reference |

|---|---|---|---|

| Nicotinic Acid | 1 (Most Potent) | The endogenous ligand for HCA2. | [5] |

| 3-carboxy-5-methylpyrazole | 2 | [5] | |

| This compound | 3 | Approximately 20 times more potent than Nicotinic Acid in in-vivo antilipolytic activity. | [5][12] |

| 3-carboxy-5-methylisoxazole | 4 | |[5] |

Detailed Experimental Protocols

Protocol 1: Adenylyl Cyclase Activity Assay in Adipocyte Membranes

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

-

Preparation of Adipocyte Membranes (Ghosts):

-

Isolate adipocytes from hamster or rat epididymal fat pads by collagenase digestion.

-

Wash the isolated cells in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Lyse the cells by osmotic shock in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.5) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the pellet in the assay buffer.

-

-

Assay Reaction:

-

In a final volume of 100 µL, combine the adipocyte membranes (50-100 µg protein), assay buffer (containing Tris-HCl, MgCl₂, ATP, and an ATP-regenerating system like creatine phosphate and creatine kinase), GTP (10 µM), and varying concentrations of this compound.

-

Initiate the reaction by adding a stimulator (e.g., isoproterenol or forskolin).

-

Incubate the mixture at 30-37°C for 10-15 minutes.

-

-

Quantification of cAMP:

-

Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid) and boiling for 3-5 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Measure the cAMP concentration in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of stimulated adenylyl cyclase activity for each this compound concentration.

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.

-

Protocol 2: Western Blotting for HSL Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation state of Hormone-Sensitive Lipase (HSL).

-

Cell Treatment and Lysis:

-

Culture and differentiate a suitable adipocyte cell line (e.g., 3T3-L1) or use isolated primary adipocytes.

-

Treat the cells with a lipolytic stimulus (e.g., 10 µM isoproterenol) in the presence or absence of this compound (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein samples (20-40 µg per lane) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated HSL (e.g., anti-pHSL Ser660) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total HSL to normalize for protein loading.

-

Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated HSL to total HSL for each condition.

-

Conclusion

The antilipolytic activity of this compound is structurally and mechanistically well-defined. Its action is initiated by the specific binding to the HCA2 receptor on adipocytes, leading to a Gαi-mediated inhibition of the adenylyl cyclase/cAMP/PKA signaling axis. This culminates in the reduced activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids from adipose tissue. This detailed understanding of its structural basis and mechanism of action provides a solid foundation for the development of next-generation lipid-lowering therapies targeting this pathway.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The lipolysis inhibitor this compound reverses the cardiac phenotype induced by electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of adenylate cyclase and stimulation of a high affinity GTPase by the antilipolytic agents, nicotinic acid, this compound and various related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of anti-lipolytic action of this compound in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INHIBITION OF LIPOLYSIS WITH this compound ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of lipolysis by nicotinic acid and by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Acipimox's Influence on Plasma Triglyceride and VLDL Production: A Technical Guide

Introduction

Acipimox, a derivative of nicotinic acid (niacin or vitamin B3), is a lipid-lowering agent utilized in the management of dyslipidemia, particularly in patients with elevated plasma triglycerides.[1][2] It is primarily prescribed for Fredrickson type IIb (combined hypercholesterolemia and hypertriglyceridemia) and type IV hyperlipoproteinemia (hypertriglyceridemia).[1][3] This technical guide provides an in-depth examination of the molecular mechanisms, physiological effects, and experimental evidence detailing this compound's influence on plasma triglyceride concentrations and the production of very-low-density lipoprotein (VLDL).

Core Mechanism of Action: Inhibition of Adipose Tissue Lipolysis

The principal mechanism through which this compound exerts its triglyceride-lowering effect is the potent inhibition of lipolysis in adipose tissue.[2][4] This process curtails the release of non-esterified fatty acids (NEFAs), or free fatty acids (FFAs), into circulation.

Signaling Pathway: this compound's action is initiated by binding to and activating a specific G-protein coupled receptor known as GPR109A (Hydroxycarboxylic acid receptor 2), which is predominantly expressed on the surface of adipocytes.[5][6] This activation triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: Activation of GPR109A leads to the inhibition of the enzyme adenylyl cyclase.

-

Reduction of cyclic AMP (cAMP): This results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7][8]

-

Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels lead to reduced activation of cAMP-dependent protein kinase (PKA).[8]

-

Inhibition of Hormone-Sensitive Lipase (HSL): PKA is responsible for the phosphorylation and subsequent activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of stored triglycerides.[2][8] Reduced PKA activity results in HSL remaining in its less active, dephosphorylated state.[8]

By this pathway, this compound effectively prevents the hydrolysis of triglycerides within adipocytes into FFAs and glycerol, thereby diminishing their release into the bloodstream.[2][8]

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound only to be used as additional or alternative treatment to reduce high triglyceride levels | European Medicines Agency (EMA) [ema.europa.eu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of anti-lipolytic action of this compound in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INHIBITION OF LIPOLYSIS WITH this compound ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

Acipimox: A Technical Guide to its Historical Development and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a pyrazine derivative and an analogue of nicotinic acid, has been a subject of significant interest in the management of dyslipidemia. This technical guide provides an in-depth exploration of the historical development of this compound, from its conceptualization as a more potent and tolerable alternative to nicotinic acid to its establishment as a clinically used lipid-lowering agent. The document further details the chemical synthesis of this compound, presenting established synthetic routes with detailed experimental protocols. Quantitative data on its physicochemical properties, pharmacokinetics, and pharmacodynamics are systematically summarized. Additionally, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this important therapeutic agent.

Historical Development

This compound (5-methylpyrazine-2-carboxylic acid 4-oxide) emerged from research aimed at improving the therapeutic profile of nicotinic acid (niacin), an early agent used for treating hyperlipidemia.[1] While effective in reducing plasma triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, the clinical use of nicotinic acid was often limited by poor patient compliance due to side effects such as cutaneous flushing.[2][3]

The development of this compound is credited to the Italian pharmaceutical company Farmitalia Carlo Erba. By 1985, this compound was being investigated in clinical settings and was marketed under the trade name Olbetam.[4][5] The core innovation behind this compound was the creation of a nicotinic acid analogue with a higher potency and a reduced propensity for causing the troublesome rebound effect of free fatty acid (FFA) release associated with its predecessor.[1]

Early clinical studies in the 1980s demonstrated that this compound was approximately 20 times as potent as nicotinic acid in its antilipolytic activity.[6] This enhanced potency, combined with a better side-effect profile, positioned this compound as a valuable therapeutic alternative for patients with hyperlipoproteinemia types IIa, IIb, III, IV, and V.[5]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed and patented. The following sections detail two prominent methods for its preparation.

Synthesis from 5-Methylpyrazine-2-carboxylic acid

A common and straightforward method for the synthesis of this compound involves the oxidation of 5-methylpyrazine-2-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-methylpyrazine-2-carboxylic acid in an aqueous solution.

-

Catalyst Addition: Introduce a catalytic amount of sodium tungstate to the solution. The molar ratio of sodium tungstate to 5-methylpyrazine-2-carboxylic acid is typically maintained between 0.01:1 and 0.1:1.[5]

-

Oxidation: Add hydrogen peroxide to the reaction mixture. The molar ratio of hydrogen peroxide to 5-methylpyrazine-2-carboxylic acid is generally in the range of 1.0:1 to 1.8:1.[5]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40-90°C (preferably 50-80°C) and maintain for a sufficient duration to ensure complete conversion.[5]

-

Work-up:

-

Crystallization and Isolation: Cool the filtrate to induce crystallization of the this compound product. The crystals are then collected by filtration and dried to yield the final product.[5]

Multi-step Synthesis from 2,5-Dimethylpyrazine

An alternative synthetic pathway starts from the more readily available 2,5-dimethylpyrazine.

Experimental Protocol:

-

N-Oxidation: React 2,5-dimethylpyrazine with hydrogen peroxide in the presence of a catalytic amount of sodium tungstate in an aqueous solution to form 2,5-dimethylpyrazine-1-oxide.[7]

-

Acetylation: Treat the 2,5-dimethylpyrazine-1-oxide with acetic anhydride to yield 2-acetoxymethyl-5-methylpyrazine.[7]

-

Hydrolysis: Subject the 2-acetoxymethyl-5-methylpyrazine to alkaline hydrolysis using an aqueous sodium hydroxide solution to produce 2-hydroxymethyl-5-methylpyrazine.[7]

-

Oxidation to Carboxylic Acid: Oxidize the 2-hydroxymethyl-5-methylpyrazine to 5-methylpyrazine-2-carboxylic acid using an oxidizing system such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)/sodium hypochlorite/potassium bromide.[7]

-

Final Oxidation: The resulting 5-methylpyrazine-2-carboxylic acid is then oxidized to this compound using hydrogen peroxide and a sodium tungstate catalyst as described in the previous method.[7]

Mechanism of Action

This compound exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue.[2][8] The detailed signaling pathway is as follows:

-

Receptor Binding: this compound acts as an agonist for the G-protein coupled receptor, niacin receptor 1 (NIACR1), also known as GPR109A or HCAR2, which is highly expressed on the surface of adipocytes.[4][9]

-

Inhibition of Adenylate Cyclase: Upon binding of this compound to NIACR1, the associated inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylate cyclase.[9]

-

Reduction of cAMP Levels: The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8]

-

Inhibition of PKA: The reduction in cAMP levels leads to decreased activation of cAMP-dependent protein kinase A (PKA).[10]

-

Inhibition of Lipases: PKA is responsible for the phosphorylation and activation of two key lipolytic enzymes: hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[10] The reduced PKA activity leads to decreased phosphorylation and, consequently, inhibition of both HSL and ATGL.

-

Reduced FFA Release: The inhibition of HSL and ATGL prevents the hydrolysis of triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol. This leads to a significant reduction in the release of FFAs into the bloodstream.[8]

-

Hepatic Effects: The decreased flux of FFAs to the liver reduces the substrate availability for hepatic triglyceride synthesis. This, in turn, leads to a decreased production and secretion of very-low-density lipoprotein (VLDL) by the liver.[4][11]

-

Lipoprotein Profile Modulation: The reduction in VLDL production subsequently leads to a decrease in plasma triglyceride and LDL cholesterol levels. This compound has also been shown to increase HDL cholesterol levels, although the precise mechanism for this effect is less clearly understood.[4]

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [12] |

| Molar Mass | 154.125 g·mol⁻¹ | [12] |

| CAS Number | 51037-30-0 | [12] |

Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Bioavailability | ~100% | [12] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |

| Elimination Half-life | Phase 1: ~2 hours; Phase 2: 12-14 hours | [12] |

| Protein Binding | None | [12] |

| Metabolism | Not metabolized | [12] |

| Excretion | Primarily renal (unchanged drug) | [12] |

Pharmacokinetic Parameters in Rats (Normoxia vs. Hypoxia)

A study comparing the pharmacokinetics of this compound in rats under normoxic and hypoxic conditions revealed significant differences.[13]

| Parameter | Normoxia | Hypoxia | Reference |

| Tmax (h) | 0.44 ± 0.18 | 0.25 ± 0.00 | [13] |

| Cmax (ng/mL) | 10078.33 ± 1383.92 | 14811.67 ± 1417.80 | [13] |

| AUC₀₋t (ng/h/mL) | 16550.08 ± 4153.13 | 11466.83 ± 2043.13 | [13] |

| t₁/₂ (h) | 1.83 ± 0.67 | 0.77 ± 0.16 | [13] |

Conclusion

This compound represents a significant advancement in the pharmacological management of dyslipidemia, offering a more potent and better-tolerated alternative to nicotinic acid. Its development was a direct response to the clinical limitations of its predecessor, and its subsequent adoption has provided a valuable therapeutic option for patients with elevated plasma lipids. The synthesis of this compound is well-established, with multiple patented routes offering efficient production. Its mechanism of action, centered on the inhibition of lipolysis in adipose tissue via the NIACR1 pathway, is well-elucidated. The pharmacokinetic profile of this compound, characterized by high bioavailability and renal excretion of the unchanged drug, contributes to its predictable clinical effects. This technical guide provides a comprehensive overview for researchers and professionals in drug development, serving as a foundational resource for further investigation and application of this compound and related compounds.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. CN105218464B - The synthesis technique of this compound - Google Patents [patents.google.com]

- 6. Inhibition of lipolysis by nicotinic acid and by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103508963A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Mechanism of anti-lipolytic action of this compound in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The lipolysis inhibitor this compound reverses the cardiac phenotype induced by electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. INHIBITION OF LIPOLYSIS WITH this compound ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Quantification of this compound in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unintended Therapeutic Potential: An In-depth Technical Guide to the Off-Target Activities of Acipimox in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is primarily recognized for its potent lipid-lowering effects, mediated through the inhibition of lipolysis in adipose tissue. This action is predominantly achieved by agonizing the G-protein coupled receptor 109A (GPR109A), leading to a reduction in circulating free fatty acids (FFAs), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. While its on-target effects on lipid metabolism are well-documented, a growing body of preclinical evidence illuminates a broader spectrum of pharmacological activities. This technical guide delves into the significant off-target activities of this compound observed in various preclinical models, offering a comprehensive overview of its potential therapeutic applications beyond dyslipidemia. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways to support further investigation and drug development efforts in this area.

Core Off-Target Activities of this compound

Preclinical research has identified several key off-target activities of this compound, including anti-inflammatory, antioxidant, and neuromodulatory effects, as well as its influence on white adipose tissue (WAT) browning, atherosclerosis, and carbonic anhydrase activity. The following sections provide a detailed exploration of each of these activities.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in preclinical studies, suggesting its potential in managing inflammatory conditions. A key mechanism underlying this effect is the modulation of inflammatory cytokine production.

Quantitative Data Summary: Anti-Inflammatory Effects

| Preclinical Model | Treatment Group | Key Inflammatory Marker | Result | Reference |

| C57BL/6J Mice (e-cigarette exposure model) | This compound-treated | Circulating Inflammatory Cytokines | Diminished levels compared to untreated group | |

| Metabolic Syndrome Patients (Clinical Study) | This compound (500 mg, single dose) | Neutrophil migration to CCL3 | Reduced | |

| Human Neutrophils (in vitro) | This compound | GPR109A (this compound receptor) mRNA | Expressed |

Experimental Protocol: Assessment of Anti-Inflammatory Effects in a Murine Model

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of induced inflammation.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Induction of Inflammation: Administer a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.

-

Treatment Groups:

-

Vehicle Control: Administer sterile saline i.p.

-

LPS Control: Administer LPS (1 mg/kg) i.p.

-

This compound Treatment: Administer this compound (50 mg/kg) i.p. 30 minutes prior to LPS administration.

-

-

Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia. Euthanize mice and harvest relevant tissues (e.g., liver, spleen, lungs).

-

Cytokine Analysis:

-

Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate serum.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

-

-

Gene Expression Analysis:

-

Isolate total RNA from harvested tissues using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2). Normalize expression to a stable housekeeping gene (e.g., Gapdh).

-

-

Statistical Analysis: Analyze data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test for multiple group comparisons.

Signaling Pathway: this compound and GPR109A-Mediated Anti-Inflammatory Signaling

This compound's anti-inflammatory signaling pathway.

Antioxidant Effects

This compound has been shown to mitigate oxidative stress in various preclinical settings. This is characterized by a reduction in markers of oxidative damage and an enhancement of endogenous antioxidant defenses.

Quantitative Data Summary: Antioxidant Effects

| Preclinical Model | Treatment Group | Key Oxidative Stress Marker | Result | Reference |

| C57BL/6J Mice (e-cigarette exposure model) | This compound-treated | Cardiac Heme oxygenase 1 (HO-1) protein levels | Decreased | |

| C57BL/6J Mice (e-cigarette exposure model) | This compound-treated | Cardiac 4-hydroxynonenal (4-HNE) | Decreased | |

| C57BL/6J Mice (e-cigarette exposure model) | This compound-treated | Apurinic/apyrimidinic (AP) sites (oxidative DNA damage) | Normalized | |

| Male Albino Rats (High-fat diet model) | This compound (25 and 50 mg/kg) | Oxido-neuroinflammation in hypothalamus | Regulated |

Experimental Protocol: Evaluation of Antioxidant Activity in a Rat Model of Oxidative Stress

This protocol describes a method to assess the antioxidant effects of this compound in a rat model where oxidative stress is induced.

-

Animal Model: Male Wistar rats, 200-250g.

-

Induction of Oxidative Stress: Administer a pro-oxidant agent such as carbon tetrachloride (CCl4) at a dose of 1 ml/kg (50% in olive oil) via i.p. injection.

-

Treatment Groups:

-

Vehicle Control: Administer olive oil i.p.

-

CCl4 Control: Administer CCl4 i.p.

-

This compound Treatment: Administer this compound (50 mg/kg) orally for 7 days prior to CCl4 administration.

-

-

Sample Collection: 24 hours after CCl4 administration, euthanize the rats and collect blood and liver tissue.

-

Biochemical Assays:

-

Prepare liver homogenates (10% w/v) in cold phosphate buffer.

-

Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

-

Determine the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available assay kits.

-

Measure the levels of reduced glutathione (GSH) in the liver homogenates.

-

-

Histopathological Examination:

-

Fix a portion of the liver tissue in 10% neutral buffered formalin.

-

Process the tissue, embed in paraffin, and cut sections (5 µm).

-

Stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and signs of oxidative damage.

-

-

Statistical Analysis: Use one-way ANOVA with a suitable post-hoc test to compare the different treatment groups.

Signaling Pathway: Potential Antioxidant Mechanism of this compound

Hypothesized antioxidant signaling pathway of this compound.

Neuromodulatory Effects

Preclinical evidence suggests that this compound may possess neuromodulatory properties, particularly in the context of diet-induced mood disorders.

Quantitative Data Summary: Neuromodulatory Effects

| Preclinical Model | Treatment Group | Key Neuromodulatory Outcome | Result | Reference |

| Male Albino Rats (High-fat diet model) | This compound (25 and 50 mg/kg for 8 weeks) | Depression-like behavior (Tail Suspension Test, Forced Swim Test) | Mitigated | |

| Male Albino Rats (High-fat diet model) | This compound (25 and 50 mg/kg for 8 weeks) | Serotonin metabolism in hypothalamus | Regulated | |

| Male Albino Rats (High-fat diet model) | This compound (25 and 50 mg/kg for 8 weeks) | Serotonin-1A receptor expression in hypothalamus | Regulated |

Experimental Protocol: Assessment of Neuromodulatory Effects in a Rat Model of Diet-Induced Depression

This protocol details the investigation of this compound's effects on depressive-like behavior and neurochemistry in rats fed a high-fat diet.

-

Animal Model: Male albino rats (n=8 per group).

-

Dietary Intervention:

-

Control Group: Fed a normal diet (ND).

-

High-Fat Rich Diet (HFRD) Group: Fed a high-fat diet for 8 weeks.

-

-

Treatment Groups:

-

ND + Vehicle

-

ND + this compound (25 mg/kg)

-

ND + this compound (50 mg/kg)

-

HFRD + Vehicle

-

HFRD + this compound (25 mg/kg)

-

HFRD + this compound (50 mg/kg)

-

Treatments are administered for the 8-week duration of the diet.

-

-

Behavioral Testing:

-

Forced Swim Test (FST): Individually place rats in a cylinder of water and record the duration of immobility during a 5-minute test session.

-

Tail Suspension Test (TST): Suspend rats by their tails and record the duration of immobility over a 6-minute period.

-

-

Neurochemical Analysis:

-

Following behavioral tests, decapitate the animals and isolate the hypothalamus.

-

Homogenize the hypothalamic tissue.

-

Measure serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Determine the expression of the 5-HT1A receptor using Western blotting or qPCR.

-

-

Statistical Analysis: Analyze behavioral and neurochemical data using two-way ANOVA to assess the effects of diet and treatment.

Workflow Diagram: Investigating Neuromodulatory Effects of this compound

Workflow for neuromodulatory effect assessment.

Inhibition of Carbonic Anhydrases

A notable off-target effect of this compound is its ability to inhibit various isoforms of human carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes.

Quantitative Data Summary: Carbonic Anhydrase Inhibition

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) in µM |

| hCA I | 3.3 |

| hCA II | 5.2 |

| hCA III | 8.1 |

| hCA IV | 6.5 |

Methodological & Application

Standard Operating Procedure for Acipimox Administration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a potent lipid-lowering agent that functions by inhibiting lipolysis in adipose tissue.[1] Its mechanism of action involves the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G-protein coupled receptor.[2][3] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of hormone-sensitive lipase (HSL) activity.[1][4] The reduced release of free fatty acids (FFAs) from adipocytes into the bloodstream decreases the substrate available for triglyceride synthesis in the liver. This comprehensive guide provides detailed protocols for the preparation and administration of this compound to mice for research purposes, along with relevant quantitative data and a depiction of its signaling pathway.

Quantitative Data

Table 1: Recommended Dosages and Reported Effects of this compound in Mice

| Administration Route | Dosage | Vehicle/Solvent | Observed Effects | Reference |

| Intraperitoneal (i.p.) Injection | 50 mg/kg | Saline | Reduced circulating levels of FFA and glucose after 3 hours. | [5] |

| In Drinking Water | 0.05% (w/v) | Drinking Water | Reversed ritonavir-induced increases in aortic lesions and loss of fat mass. | [6] |

| In Drinking Water | 0.5 mg/mL | Drinking Water | Prevented intermittent hypoxia-induced impairments in fasting glycemia, glucose tolerance, and insulin sensitivity. | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound to mice via different routes. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound for Administration

3.1.1. Intraperitoneal (i.p.) Injection Solution

-

Materials:

-

This compound powder

-

Sterile isotonic saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles (26-27 gauge)

-

-

Procedure:

-

Weigh the required amount of this compound powder based on the desired concentration and final volume. For a 50 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, a 6.25 mg/mL solution is needed.

-

Suspend the this compound powder in sterile saline in a sterile microcentrifuge tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may aid in dissolution.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

The solution is now ready for administration. It is recommended to use the solution on the day of preparation.

-

3.1.2. This compound in Drinking Water

-

Materials:

-

This compound powder

-

Standard laboratory rodent chow and water bottles

-

Graduated cylinder

-

Stir plate and stir bar

-

-

Procedure:

-

Calculate the amount of this compound needed based on the desired concentration (e.g., 0.5 mg/mL). For a 100 mL water bottle, this would be 50 mg.

-

Add the this compound powder to the drinking water in a clean container.

-

Stir the solution using a stir plate until the this compound is fully dissolved.

-

Fill the animal's water bottle with the prepared solution.

-

Monitor water consumption to ensure adequate fluid intake and drug dosage.[8] Prepare fresh solution regularly (e.g., every 2-3 days) to ensure stability.

-

3.1.3. Oral Gavage Solution

-

Materials:

-

This compound powder

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles (20-22 gauge for adult mice)

-

Sterile syringes

-

-

Procedure:

-

Prepare the this compound solution in a similar manner to the i.p. injection solution, using sterile water or saline as the vehicle.

-

Ensure the final concentration allows for the desired dosage to be administered in a volume that does not exceed 10 mL/kg body weight.[1]

-

Administration Procedures